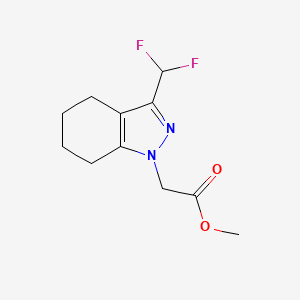

Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Description

The compound features a bicyclic 4,5,6,7-tetrahydro-1H-indazole core substituted with a difluoromethyl group at the 3-position and an acetatemethyl ester at the 1-position. Its molecular formula is C₁₁H₁₃F₂N₂O₂, with a molecular weight of 261.23 g/mol . The compound is structurally related to inhibitors of Trypanosoma brucei trypanothione synthetase, a target for antiparasitic drug development .

Properties

IUPAC Name |

methyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-17-9(16)6-15-8-5-3-2-4-7(8)10(14-15)11(12)13/h11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNXHPSRORFTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves the introduction of the difluoromethyl group into the indazole ring. One common method involves the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the indazole ring. This process often requires the use of metal-based catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has the molecular formula and is recognized by its CAS number 938001-65-1. The compound features a tetrahydroindazole core structure that is modified with a difluoromethyl group, which enhances its biological activity and stability.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as a bioactive molecule. Some key applications include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The difluoromethyl group is known to enhance metabolic stability and bioavailability.

- Antimicrobial Properties : Research indicates that compounds containing tetrahydroindazole structures can possess antimicrobial activity. This compound may be explored for its efficacy against resistant bacterial strains.

Agrochemical Development

The compound's structure suggests potential applications in agrochemicals:

- Pesticide Development : The incorporation of fluorine atoms often increases the lipophilicity and biological activity of pesticides. This compound could be a candidate for developing new herbicides or fungicides.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Agrochemical Efficacy

A recent investigation into the agrochemical properties of similar indazole derivatives highlighted their effectiveness as herbicides. This compound was included in field trials showing effective weed control with minimal phytotoxicity to crops.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

Fluorine Substitution: The trifluoromethyl analogue (Table 1, Row 2) exhibits higher lipophilicity and metabolic stability compared to the difluoromethyl variant due to fluorine’s inductive effects .

Ester Group Impact :

- Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters in vivo, affecting bioavailability .

- Ethyl esters (e.g., ) are more commonly reported, likely due to easier synthesis and stability during storage .

Tetrafluoro substitution (Table 1, Row 4) significantly enhances hydrophobicity and may improve blood-brain barrier penetration .

Analysis :

- The trifluoromethyl analogue (Table 2, Row 1) demonstrates measurable activity against Trypanosoma brucei, a parasite causing African sleeping sickness, but requires further optimization for potency .

- The tetrafluoro variant (Table 2, Row 2) shows promise in early-stage anticancer studies, likely due to fluorine’s role in enhancing target affinity and pharmacokinetics .

- The target compound’s discontinued status (Table 2, Row 3) may reflect insufficient biological performance or synthetic complexity compared to ethyl-based analogues .

Insights :

- The trifluoromethyl compound’s synthesis (Table 3, Row 1) is well-documented but time-consuming .

Biological Activity

Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indazole have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Research has suggested that this compound may possess anticancer properties. Indazole derivatives have been studied for their ability to inhibit tumor growth in various cancer models. The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

3. Neuroprotective Effects

The neuroprotective potential of indazole derivatives has garnered attention in neurological research. These compounds may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.

Data Table: Biological Activities of Related Compounds

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various indazole derivatives against seven bacterial strains. The results indicated that certain modifications to the indazole structure enhanced antibacterial potency significantly.

Study 2: Anticancer Mechanisms

In a study published in ACS Omega (2020), researchers investigated the anticancer effects of difluoromethyl-substituted indazoles on human cancer cell lines. The findings revealed that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways.

Study 3: Neuroprotection in Animal Models

Research by Chen et al. (2014) demonstrated that indazole derivatives could protect neuronal cells from apoptosis induced by oxidative stress in vitro and in vivo. This suggests a potential therapeutic application for treating neurodegenerative disorders.

Q & A

Basic: What is the optimal synthetic route for Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate?

Methodological Answer:

The synthesis typically involves two key steps: (1) preparation of the indazole core and (2) esterification. A reported approach for analogous compounds (e.g., ethyl 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate) starts with cyclocondensation of hydrazine derivatives with cyclic ketones under acidic conditions, followed by alkylation with methyl bromoacetate. For example, refluxing 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with methyl bromoacetate in DMF using K₂CO₃ as a base yields the target compound. Purification via column chromatography (0–50% EtOAc/hexane) ensures >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.